molecular formula C16H36FN B042501 Tetrabutylammonium fluoride CAS No. 429-41-4

Tetrabutylammonium fluoride

Cat. No. B042501
CAS RN: 429-41-4
M. Wt: 261.46 g/mol
InChI Key: FPGGTKZVZWFYPV-UHFFFAOYSA-M
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Description

Synthesis Analysis

TBAF is synthesized through a low-temperature process involving nucleophilic aromatic substitution. For instance, it can be prepared by substituting hexafluorobenzene with tetrabutylammonium cyanide, where adventitious water is scavenged by the generated hexacyanobenzene (Sun & DiMagno, 2005). Another method includes using TBAF as a catalyst in synthesizing various organic compounds, such as 3,5-disubstituted-1,2,4-oxadiazoles (Gangloff et al., 2001).

Molecular Structure Analysis

While specific studies on TBAF's molecular structure are limited, related research indicates that its structure is stable under anhydrous conditions and is susceptible to decomposition in the presence of hydroxylic solvents (Sun & DiMagno, 2005).

Chemical Reactions and Properties

TBAF is known for its role in catalyzing various chemical reactions. For instance, it catalyzes the addition of trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones, displaying tolerance for a variety of aryl functional groups (Chintareddy et al., 2011). Additionally, TBAF-induced regioselective cycloadditions and reactions with nitriles and azides are notable (Amantini et al., 2004).

Physical Properties Analysis

The physical properties of TBAF, such as its stability under anhydrous conditions and susceptibility to decomposition in hydroxylic solvents, are significant for its handling and storage (Sun & DiMagno, 2005).

Chemical Properties Analysis

TBAF's chemical properties, particularly its role as a fluorinating agent and base in organic synthesis, are crucial. It efficiently catalyzes and influences various organic reactions, demonstrating versatility in organic synthesis (Chintareddy et al., 2011).

Scientific Research Applications

  • Fluoride Recognition and Bihalide Ion Interaction : TBAF is utilized in studying fluoride recognition by molecular receptors and its interaction with bihalide ions (Goursaud et al., 2012).

  • Deprotection and Transesterification in Nucleotides : It is effective for removing various protective groups from nucleotides, facilitating the synthesis of diverse phosphate esters and novel nucleotide analogs (Ogilvie & Beaucage, 1979).

  • Catalysis in Organic Synthesis : TBAF acts as a mild and efficient catalyst for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles (Gangloff et al., 2001) and in the regioselective opening of epoxides with thiols (Albanese et al., 1994).

  • Base for Chemical Reactions : It serves as a mild and efficient base for dehydrobromination reactions and in generating products from methyl propiolate and carbonyl derivatives (Okutani & Mori, 2007), (Tejedor et al., 2010).

  • Fluorination in Peptides and Drugs : TBAF aids in the rapid introduction of fluorine into peptides and functionalized drugs (Jacobson et al., 1988).

  • Synthesis of Functionalized Compounds : It is an effective organocatalyst for synthesizing multifunctionalized cyclopentenes and for nucleophilic aromatic fluorinations (Alishetty et al., 2018), (Hu et al., 2010).

  • Fluoride Source in Sensor Development : It is commonly used for developing fluoride sensors (Brettell-Adams et al., 2018).

  • Catalyst in Synthesis Procedures : TBAF catalyzes the synthesis of various compounds such as CF(3)-bearing tertiary propargylic alcohols and 5-substituted 1H-tetrazoles (Chintareddy et al., 2011), (Amantini et al., 2004).

  • Stability and Synthetic Utility : TBAF is noted for its stability and utility in synthetic procedures, including Hofmann elimination and desilylation processes (Sun & DiMagno, 2005).

Safety And Hazards

Tetrabutylammonium fluoride is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage, and may cause respiratory irritation. It may cause drowsiness or dizziness and is suspected of causing cancer .

Future Directions

The global Tetrabutylammonium Fluoride market is expected to grow in the future, driven by technological innovation, regulatory changes, and evolving consumer demands .

properties

IUPAC Name

tetrabutylazanium;fluoride
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InChI

InChI=1S/C16H36N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FPGGTKZVZWFYPV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H36FN
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Related CAS

10549-76-5 (Parent)
Record name Tetrabutylammonium fluoride
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DSSTOX Substance ID

DTXSID10883381
Record name Tetra-n-butylammonium fluoride
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Molecular Weight

261.46 g/mol
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Physical Description

Colorless liquid that is crystallized by humidity; Usually used dry; [Merck Index] Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Tetrabutylammonium fluoride
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Product Name

Tetrabutylammonium fluoride

CAS RN

429-41-4
Record name Tetrabutylammonium fluoride
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Record name Tetrabutylammonium fluoride
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Record name 1-Butanaminium, N,N,N-tributyl-, fluoride (1:1)
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Record name Tetra-n-butylammonium fluoride
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Record name Tetrabutylammonium fluoride
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Record name TETRABUTYLAMMONIUM FLUORIDE
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Synthesis routes and methods I

Procedure details

A solution of dehydrated tetra-n-butylammonium fluoride in tetrahydrofuran, which is prepared from tetra-n-butylammonium fluoride trihydrate by drying at 55°-60°/0.1 mm and dissolving in 40 ml of tetrahydrofuran, is added dropwise at 0° to a solution of 1.426 g (3.38 mmol) of N-p-methoxybenzyl-N-tert.-butylsulphonylmethyl-2-(S)-bromo-3-hydroxypropionic acid amide in 6 ml of tetrahydrofuran. Activated molecular sieve (4 Å) is added to the reaction mixture and the whole is stirred for 2 hours at 0°. The molecular sieve is filtered off and washed with methylene chloride; 600 ml of ether and 75 ml of buffer solution having a pH of 8 are added to the combined filtrates. After drying over sodium sulphate and concentration by evaporation in vacuo, the crude product is obtained which is purified by chromatography over 50 g of silica gel using toluene:ethyl acetate (4:1) and (2:1).
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N-p-methoxybenzyl-N-tert.-butylsulphonylmethyl-2-(S)-bromo-3-hydroxypropionic acid amide
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1.426 g
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6 mL
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Synthesis routes and methods II

Procedure details

For example, 7-(4-fluoro-benzyl)-5-hydroxy-9-triethylsilanyloxy-pyrrolo[3,4-g]quinoline-6,8-dione A6.6, (Example 12, Scheme 11) is reacted at ambient temperature in dimethoxyethane solution with one molar equivalent of a dialkyl 4-bromo-2-butenylphosphonate A6.7 (J. Med. Chem., 1992, 35, 1371) and potassium carbonate, to yield the ether product A6.8, which upon deprotection with tetrabutylammonium fluoride gives the phenol A6.9.
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7-(4-fluoro-benzyl)-5-hydroxy-9-triethylsilanyloxy-pyrrolo[3,4-g]quinoline-6,8-dione
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Synthesis routes and methods III

Procedure details

In contrast to the oximation of aldehydes with 5a, its reaction with cholesten-3-one (7) and dansyl chloride gave, as expected, the permanent uridine 2′-conjugates 8 and 19, respectively. These conjugates were both found stable to TBAF/THF under the conditions used for the conversion of 6a-d, 10, 12, 14, and 16 to uridine or cytidine. Indeed, treatment of 19 with 0.5 M TBAF in THF for 72 h at 55° C. produced uridine to the extent of less than 1%, as determined by RP-HPLC analysis of the reaction products.
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5a
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Synthesis routes and methods IV

Procedure details

[Trans-4-(tert-butyl-dimethyl-silyloxy)-cyclohexyl]-(4-trifluoromethylsulfanyl-phenyl)-amine (180 mg, 0.44 mmol, prepared in accordance with Example 28) was dissolved in tetrahydrofuran (3 mL). A molar solution of tetrabutylammonium fluoride (500 μL, 5 mmol) was then added. The resulting mixture was heated to 40° C. and then maintained at that temperature for 4 hr. After cooling to room temperature, the mixture was diluted with diethylether (20 mL), washed with water (10 mL), and washed with saturated aqueous hydrogencarbonate (10 mL). The organic layer was collected, dried over magnesium sulfate, filtered, and concentrated under vacuum. The oily residue obtained was purified by column chromatography on silica gel (dichloromethane and then dichloromethane/methanol, 95:5). The desired product was isolated as a colorless oil with traces of tetrabutylammonium fluoride.
Name
[Trans-4-(tert-butyl-dimethyl-silyloxy)-cyclohexyl]-(4-trifluoromethylsulfanyl-phenyl)-amine
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180 mg
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3 mL
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500 μL
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20 mL
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Synthesis routes and methods V

Procedure details

Anhydrous fluoride solution was prepared by stirring a 1 M solution of tetrabutylammonium fluoride in tetrahydrofuran (THF) with calcium hydride until hydrogen-evolution had nearly ceased. The mixture was filtered, and the filtrate was diluted with an equal volume of anhydrous THF to give a homogeneous solution of 0.5 M tetrabutylammonium fluoride.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
34,600
Citations
H Sun, SG DiMagno - Journal of the American Chemical Society, 2005 - ACS Publications
Tetrabutylammonium fluoride (TBAF) is prepared at low temperature by nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide. Adventitious water is …
Number of citations: 438 pubs.acs.org
DP Cox, J Terpinski… - The Journal of Organic …, 1984 - ACS Publications
(4) Alkyl fluorides have been prepared in yields ranging from 20% to 50% fromalkyl halides and alkyl p-toluenesuUonates and KF in a variety of solvents. See also footnote 8 of ref 8 …
Number of citations: 346 pubs.acs.org
J Pless - The Journal of Organic Chemistry, 1974 - ACS Publications
… Tetrabutylammonium Fluoride. A New Reagent for the Synthesis of Hydantoins … found that tetrabutylammonium fluoride (BuF) has a remarkable capacity to enable intramolecular …
Number of citations: 68 pubs.acs.org
A Yasuhara, M Kameda, T Sakamoto - Chemical and pharmaceutical …, 1999 - jstage.jst.go.jp
The monodesulfonylation reaction of N, N-bis (methylsulfonyl)-, N, N-bis (phenylsulfonyl)-, and N, N-bis (p-tolysulfonyl) arylamines easily proceeded using tetrabutylammonium fluoride …
Number of citations: 87 www.jstage.jst.go.jp
RI Hogrefe, AP McCaffrey, LU Borozdina… - Nucleic acids …, 1993 - academic.oup.com
… This protecting group is generally cleaved with 1 M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). The efficiency of this reaction was tested on …
Number of citations: 64 academic.oup.com
S Park, CH Lim, KH Chung - Bulletin of the Korean Chemical …, 2007 - koreascience.kr
Positron emission tomography (PET) has been used to assess the fundamental and neurochemical parameters in normal and diseased human organisms. 1 Measuring these …
Number of citations: 19 koreascience.kr
M Balandeh, C Waldmann, D Shirazi… - Journal of the …, 2017 - iopscience.iop.org
… Tetrabutylammonium fluoride (TBAF) is a source of fluoride which is less toxic, easier to … , and subsequent elution of [ 18 F]fluoride from the cartridge using tetrabutylammonium fluoride. …
Number of citations: 17 iopscience.iop.org
VR Chintareddy, K Wadhwa… - The Journal of organic …, 2011 - ACS Publications
… Herein we report that tetrabutylammonium fluoride (TBAF) is a very efficient catalyst for the addition of trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones in THF …
Number of citations: 57 pubs.acs.org
LA Ramos, E Frollini, A Koschella, T Heinze - Cellulose, 2005 - Springer
… in dimethylsulfoxide (DMSO)/tetrabutylammonium fluoride trihydrate (TBAFÆ3 H2O). In … solvent system tetrabutylammonium fluoride trihydrate/ dimethylsulfoxide. Macromol. Biosci. …
Number of citations: 59 link.springer.com
AS Pilcher, P DeShong - The Journal of Organic Chemistry, 1996 - ACS Publications
… TBAT is an easily handled crystalline solid that has several advantages over tetrabutylammonium fluoride (TBAF) as a fluoride source; it is anhydrous, nonhygroscopic, soluble in most …
Number of citations: 208 pubs.acs.org

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